molecular formula C8H4KNO3 B2582420 Potassium 1,3-benzoxazole-2-carboxylate CAS No. 119130-94-8; 21598-08-3

Potassium 1,3-benzoxazole-2-carboxylate

Cat. No.: B2582420
CAS No.: 119130-94-8; 21598-08-3
M. Wt: 201.222
InChI Key: BJRBWXXVOQASLD-UHFFFAOYSA-M
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Description

Potassium 1,3-benzoxazole-2-carboxylate (CAS: 21598-08-3, molecular formula: C₈H₄KNO₃) is an ionic derivative of 1,3-benzoxazole-2-carboxylic acid, where the carboxylate group is bound to a potassium counterion. This compound is structurally characterized by a fused benzene and oxazole ring system, with the oxazole ring containing oxygen and nitrogen heteroatoms. It is used in pharmaceutical synthesis and materials science, particularly in coordination chemistry for luminescent materials .

Properties

IUPAC Name

potassium;1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRBWXXVOQASLD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119130-94-8
Record name potassium 1,3-benzoxazole-2-carboxylate
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Comparison with Similar Compounds

Structural and Electronic Comparisons

Methyl 1,3-Benzoxazole-2-carboxylate (C₉H₇NO₃)
  • Structure: The methyl ester derivative lacks the ionic carboxylate group, instead featuring a methyl ester moiety. It crystallizes in a monoclinic P2₁ space group with strong C–H⋯N hydrogen bonds and π–π stacking (interplanar distance: 3.664 Å) .
  • Applications : Used in OLEDs (e.g., europium complexes for electroluminescent layers) and as a precursor for anti-inflammatory and antimicrobial agents .
  • Key Difference : The potassium salt’s ionic nature enhances water solubility, whereas the methyl ester is more lipophilic, favoring organic solvent-based reactions.
Sodium 1,3-Benzothiazole-2-carboxylate (C₈H₄NNaO₂S)
  • Structure : Replaces the oxazole oxygen with sulfur, forming a benzothiazole core. The sodium ion influences ionic radius and solubility.
  • Properties : Reduced hydrogen-bonding capacity compared to benzoxazole derivatives due to sulfur’s lower electronegativity. The sodium salt has a molecular weight of 203.2 g/mol and a topological polar surface area (TPSA) of 81.3 Ų .
  • Applications : Likely used in similar pharmaceutical contexts but with altered electronic properties affecting ligand-receptor interactions.
Potassium 5-Methyl-1,3,4-oxadiazole-2-carboxylate (C₄H₃KN₂O₃)
  • Structure : Features a 1,3,4-oxadiazole ring with a methyl substituent. The oxadiazole ring lacks the fused benzene system, reducing aromatic stabilization.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) TPSA (Ų)
Potassium 1,3-benzoxazole-2-carboxylate 217.29 High (aqueous) Decomposes at 71–72 81.3
Methyl 1,3-benzoxazole-2-carboxylate 177.16 Low (organic) Not reported 61.9
Sodium 1,3-benzothiazole-2-carboxylate 203.2 Moderate (aqueous) Not reported 81.3
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate 178.18 Moderate (aqueous) Not reported 78.7

Notes:

  • Potassium salts generally exhibit higher aqueous solubility than sodium salts due to larger ionic radii and lower lattice energies .
  • Benzothiazole derivatives have lower melting points than benzoxazoles due to weaker intermolecular interactions .

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility across labs?

  • Methodological Answer: Adhere to FAIR data principles :
  • Report exact molar ratios, solvent grades, and equipment specifications (e.g., reflux condenser type).
  • Include troubleshooting appendices (e.g., handling hygroscopic potassium salts under inert atmospheres) .

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